|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][CH:22]([NH2:25])[CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13].CN1CCOCC1.ON1C2C=CC=CC=2N=N1.CCN=C=NCCCN(C)C.Cl>C(Cl)Cl.CO.CN(C=O)C>[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][CH:22]([NH:25][C:9](=[O:11])[CH2:8][C:5]2[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][CH:6]=2)[CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:13])[CH3:14] |f:4.5|
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|
Name
|
|
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Quantity
|
15 mL
|
|
Type
|
solvent
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|
Smiles
|
CN(C)C=O
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Name
|
|
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Quantity
|
2.84 g
|
|
Type
|
reactant
|
|
Smiles
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BrC1=CC=C(C=C1)CC(=O)O
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|
Name
|
|
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Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N
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|
Name
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|
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Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
22.12 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
3.13 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
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|
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Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant clear light yellow solution was stirred at r.t. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to an ice-water bath
|
|
Type
|
DISSOLUTION
|
|
Details
|
did not dissolve
|
|
Type
|
CUSTOM
|
|
Details
|
The suspension slowly (15 min.)
|
|
Duration
|
15 min
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with saturated sodium bicarbonate aqueous solution (100 mL) and 10 mL of DCM
|
|
Type
|
STIRRING
|
|
Details
|
The suspension was stirred for 1 h at rt
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
rinsed with plenty of water
|
|
Type
|
CUSTOM
|
|
Details
|
The white powder was air-dried under suction overnight
|
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)NC(CC1=CC=C(C=C1)Br)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.62 g | |
| YIELD: PERCENTYIELD | 96.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.9% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |